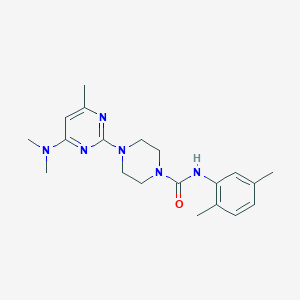
4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)-N-(2,5-dimethylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 4-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl groups. The final step involves the formation of the tetrahydro-1(2H)-pyrazinecarboxamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
化学反応の分析
This compound undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its therapeutic potential in treating various diseases .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar compounds include other pyrimidine derivatives such as imatinib, dasatinib, and nilotinib. These compounds share a similar pyrimidine core but differ in their substituents and overall structure. The uniqueness of 4-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific substituents and the presence of the tetrahydro-1(2H)-pyrazinecarboxamide moiety, which may confer unique biological activities and applications .
特性
分子式 |
C20H28N6O |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-N-(2,5-dimethylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H28N6O/c1-14-6-7-15(2)17(12-14)22-20(27)26-10-8-25(9-11-26)19-21-16(3)13-18(23-19)24(4)5/h6-7,12-13H,8-11H2,1-5H3,(H,22,27) |
InChIキー |
KKNULNNYCILUBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


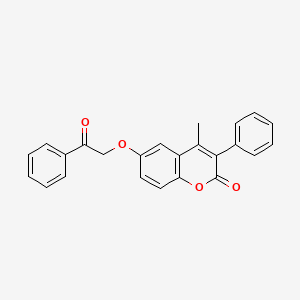
![5-[(2,4-dimethylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B11254919.png)
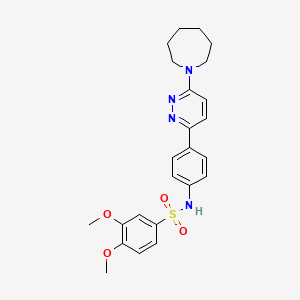
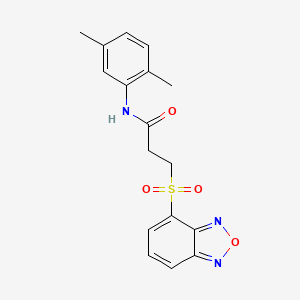


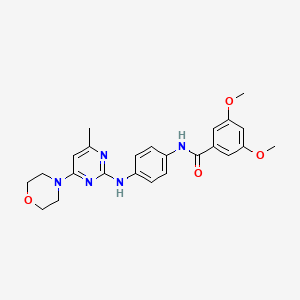

![7-(2-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11254970.png)
![4-tert-butyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11254972.png)
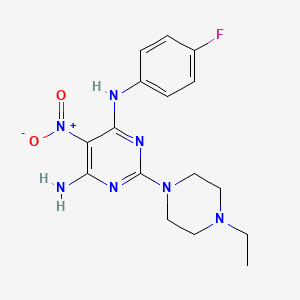
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11254984.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)acrylamide](/img/structure/B11254986.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-(trifluoromethyl)benzamide](/img/structure/B11254989.png)
